1h-Pyrano[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyran and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrano[3,2-d]pyrimidine can be synthesized through various methods. One common approach involves the Knoevenagel-Michael cyclocondensation reaction. This method typically uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, often employing a photocatalyst such as Na2 eosin Y under visible light-mediated conditions .
Industrial Production Methods: The industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of non-metallic organic dyes like Na2 eosin Y as photocatalysts offers an eco-friendly and cost-effective approach, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1H-Pyrano[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
1H-Pyrano[3,2-d]pyrimidine can be compared with other similar compounds, such as pyrano[2,3-d]pyrimidine and pyrano[4,3-d]pyrimidine. While these compounds share a similar fused ring structure, this compound is unique due to its specific ring fusion pattern and the resulting biological activities. The presence of different substituents and functional groups further distinguishes these compounds from one another .
Comparison with Similar Compounds
- Pyrano[2,3-d]pyrimidine
- Pyrano[4,3-d]pyrimidine
- Fused uracils
- Pyrazoles
Properties
CAS No. |
35760-28-2 |
---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9) |
InChI Key |
VMLIJTTYKKMCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=CNC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.